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molecular formula H4Si B076897 (2H4)Silane CAS No. 13537-07-0

(2H4)Silane

カタログ番号 B076897
CAS番号: 13537-07-0
分子量: 36.141 g/mol
InChIキー: BLRPTPMANUNPDV-JQYAHLJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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Patent
US04052251

Procedure details

Next, a middle silicon nitride layer 12 is deposited onto the first layer 10 of silicon dioxide previously deposited. Silicon nitride is produced from the reaction of silane (SiH4) with nitrogen and ammonia (NH3). The nitride deposition is performed, for example, in a "pancake style"]reactor. Typically, 3.5 minutes is required to deposit 500 Angstroms of Si3N4 at 800° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
layer 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[Si:8](=O)=O>>[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[SiH4:8].[NH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Step Two
Name
layer 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Name
Type
product
Smiles
[SiH4]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04052251

Procedure details

Next, a middle silicon nitride layer 12 is deposited onto the first layer 10 of silicon dioxide previously deposited. Silicon nitride is produced from the reaction of silane (SiH4) with nitrogen and ammonia (NH3). The nitride deposition is performed, for example, in a "pancake style"]reactor. Typically, 3.5 minutes is required to deposit 500 Angstroms of Si3N4 at 800° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
layer 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[Si:8](=O)=O>>[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[SiH4:8].[NH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Step Two
Name
layer 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Name
Type
product
Smiles
[SiH4]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04052251

Procedure details

Next, a middle silicon nitride layer 12 is deposited onto the first layer 10 of silicon dioxide previously deposited. Silicon nitride is produced from the reaction of silane (SiH4) with nitrogen and ammonia (NH3). The nitride deposition is performed, for example, in a "pancake style"]reactor. Typically, 3.5 minutes is required to deposit 500 Angstroms of Si3N4 at 800° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
layer 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[Si:8](=O)=O>>[N:1]12[Si:6]34[N:7]5[Si:4]61[N:5]3[Si:2]25[N:3]64.[SiH4:8].[NH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Step Two
Name
layer 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12[Si]34N5[Si]16N3[Si]25N46
Name
Type
product
Smiles
[SiH4]
Name
Type
product
Smiles
N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.